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Executive Summary

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-a Converting Enzyme
(TACE), is a pivotal cell-surface sheddase that plays a critical role in orchestrating the
inflammatory response. By cleaving and releasing a vast array of membrane-tethered
substrates—including cytokines, cytokine receptors, and growth factor ligands—ADAM17 acts
as a molecular switch that can initiate and amplify inflammatory signaling cascades. Its
dysregulation is implicated in a wide range of chronic inflammatory and autoimmune diseases,
such as rheumatoid arthritis, inflammatory bowel disease, and sepsis, making it a high-priority
target for therapeutic intervention. This guide provides an in-depth overview of ADAM17's
function, key signaling pathways, quantitative data on its activity and inhibition, and detailed
experimental protocols for its study.

Core Function: The Molecular Scissors of
Inflammation

ADAML17 is a zinc-dependent metalloproteinase responsible for the ectodomain shedding of
over 80 known substrates.[1] This proteolytic event transforms membrane-anchored precursors
into soluble, biologically active molecules that can act in a paracrine or endocrine fashion. The
most critical substrates in the context of inflammation are Tumor Necrosis Factor-a (TNF-a)
and the Interleukin-6 Receptor (IL-6R).[2]
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e TNF-a Shedding: ADAM17 was first identified as the primary enzyme that cleaves the 26-
kDa transmembrane precursor of TNF-a to release the soluble 17-kDa cytokine.[2] Soluble
TNF-a is a potent pro-inflammatory mediator that drives inflammatory processes in
numerous diseases.[1][3]

e |IL-6R Shedding and Trans-Signaling: ADAM17 cleaves the membrane-bound IL-6 receptor
(IL-6R), generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and this complex
can then stimulate cells that only express the gp130 signal-transducing subunit, a
phenomenon known as IL-6 trans-signaling.[4] This pathway is predominantly pro-
inflammatory, whereas classic signaling through the membrane-bound IL-6R is often
associated with regenerative or protective functions.[5]

o EGFR Ligand Shedding: ADAML17 also releases ligands for the Epidermal Growth Factor
Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-a (TGF-
0).[6] This can contribute to inflammatory responses and is a key mechanism in
inflammation-associated cancers.[4][7][8]

The maturation and activation of ADAM17 are tightly regulated processes, involving transport
from the endoplasmic reticulum to the Golgi by iRhom proteins, proteolytic cleavage of its
inhibitory pro-domain by furin, and subsequent activation at the cell surface by stimuli such as
phorbol esters and signaling pathways like MAPK and PKC.[9][10][11]

Signaling Pathways
ADAM17 Maturation and Activation

ADAML17 is synthesized as an inactive zymogen (pro-ADAM17). Its journey to becoming an
active sheddase is a multi-step process, critically regulated by the inactive rhomboid proteins
(iRhoms).
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ADAM17 Maturation and Activation Pathway.

ADAM17-Mediated TNF-a Shedding

Once active at the cell surface, ADAM17 rapidly cleaves transmembrane TNF-a (tmTNF-a) to
release soluble TNF-a (sSTNF-a), a key initiator of the inflammatory cascade.
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ADAM17-Mediated TNF-a Shedding Pathway.

ADAM17 and IL-6 Trans-Signaling

ADAM17-mediated shedding of the IL-6R enables the pro-inflammatory IL-6 trans-signaling

pathway, which can activate a broad range of cells that do not express the membrane-bound
IL-6R.
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ADAM17-Mediated IL-6 Trans-Signaling.

Data Presentation: Quantitative Analysis
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Quantitative data is essential for understanding the potency of ADAM17 inhibitors and the
kinetic behavior of the enzyme.

Table 1: Inhibitory Potency (ICso) of Select ADAM17
Inhibitors

Target

Inhibitor Type ICs0 (ADAM17) Reference
CelllSystem
INCB3619 Small Molecule 14 nM Enzyme Assay [12]
Cell-based
Broad-spectrum )
TAPI-1 8.09 uM (cytokine [13]
hydroxamate )
shedding)
FLF-15 Small Molecule 10.43 nM Enzyme Assay [14]
Monoclonal
MEDI3622 ) 39 pM Enzyme Assay [13]
Antibody
Cell-based
Pratastat Small Molecule 3.5 uM [15]
(NSCLC cells)
Cell-based
ZLDI-8 Small Molecule 1.8 uM [15]

(NSCLC cells)

Table 2: Kinetic Parameters of ADAM17
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Catalytic .
. Experime
Vmax Efficiency Referenc
Substrate  Km (uM) kcat (s~*) ntal
(RFUIs) (kcat/Km) e
System
(M~*s™)
Fluorogeni HEK Cell
_ 365+06 1.77+0.09 0.173 4.74 x 10* [5][16]
¢ Peptide Lysate
TNFa Recombina
Peptide 12+3 - 0.25+£0.03 2.1x10% nt ADAM17  [17]
(non-glyc.) ECD
TNFa Recombina
Peptide 76+1.3 - 0.08+0.01 1.05x10* ntADAM17 [17]
(glyc.) ECD

Table 3: Effects of ADAM17 Depletion/inhibition on
Substrate Shedding
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Magnitude of

Substrate Model System Effect Reference
Change
Myeloid-specific
ADAM17 KO Reduced ~50% reduction
TNF-a ) _ _ [18]
mice (LPS circulating TNF-a  vs. WT
challenge)
ADAM17-/-
mouse
) Reduced 89% reduction
TGF-a embryonic ] [6]
) shedding vs. WT
fibroblasts (PMA
stimulated)
ADAM17-/~-
mouse
) ] ) Reduced 65.8% reduction
Amphiregulin embryonic ] [6]
) shedding vs. WT
fibroblasts (PMA
stimulated)
ADAM17-/=
mouse _
) Reduced 58.1% reduction
HB-EGF embryonic ] [6]
i shedding vs. WT
fibroblasts (PMA
stimulated)
Ba/F3-gp130-
Increased 2.9 + 0.4-fold
IL-6R hIL-6R cells ) [19]
soluble IL-6R increase

(PMA stimulated)

Experimental Protocols

Detailed and reproducible protocols are crucial for studying ADAM17 function.

Protocol: Fluorogenic ADAM17 Activity Assay

This protocol measures the enzymatic activity of ADAM17 using a quenched fluorogenic

peptide substrate.
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Workflow Diagram:

1. Prepare Reagents
- Assay Buffer
- Recombinant ADAM17
- Fluorogenic Substrate
- Test Inhibitor

:

2. Plate Setup
Add 50 pL of diluted ADAM17
(0.2 ng/pL) to wells of a
black 96-well plate.

'

3. Add Inhibitor
Add test compounds/inhibitors
and pre-incubate as needed.

:

4. Initiate Reaction
Add 50 L of diluted substrate
(e.g., 20 uM) to all wells.

:

5. Kinetic Measurement
Read fluorescence (Ex: 320nm, Em: 405nm)
every minute for 5-30 minutes.

'

6. Data Analysis
Calculate Vmax (slope of linear phase).
Determine % inhibition or IC50.

Click to download full resolution via product page

Workflow for a Fluorogenic ADAM17 Activity Assay.

Materials:

e Recombinant Human TACE/ADAM17 (e.g., R&D Systems, #930-ADB)
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o Fluorogenic Peptide Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2z, R&D Systems,
#ES003)

e Assay Buffer: 25 mM Tris, 2.5 uM ZnClz, 0.005% Brij-35, pH 9.0 (Note: High salt
concentrations can inhibit activity)[20]

e Test inhibitors (dissolved in DMSO)

o Black 96-well microplate

e Fluorescent plate reader

Procedure:

» Reagent Preparation:
o Dilute recombinant ADAM17 to a working concentration of 0.2 ng/uL in Assay Buffer.
o Dilute the fluorogenic substrate to a working concentration of 20 uM in Assay Buffer.

o Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO
concentration does not exceed 1%.[21]

o Assay Reaction:

[e]

Add 50 pL of the diluted ADAM17 solution to each well of the black 96-well plate.

o

Add 10 pL of diluted inhibitor or vehicle (Assay Buffer with DMSO) to the appropriate wells.

Pre-incubate for 10-15 minutes at 37°C if desired.

[¢]

[¢]

Initiate the reaction by adding 40 uL of the diluted substrate solution to each well. The final
volume should be 100 pL.

¢ Measurement:

o Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.

© 2025 BenchChem. All rights reserved. 10/17 Tech Support


https://resources.rndsystems.com/pdfs/datasheets/930-adb.pdf
https://bpsbioscience.com/adam17-fluorogenic-assay-kit-78000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Read the plate in kinetic mode, with an excitation wavelength of ~320 nm and an emission
wavelength of ~405 nm.[20] Take readings every 60 seconds for 5 to 30 minutes.

o Data Analysis:

o Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the
fluorescence versus time curve (RFU/min).

o Subtract the slope of the "no enzyme" control from all other readings.

o Calculate the percent inhibition for each inhibitor concentration relative to the vehicle
control.

o Plot percent inhibition versus inhibitor concentration and use a non-linear regression
model (four-parameter logistic curve) to determine the I1Cso value.[22]

Protocol: Western Blot for ADAM17 Detection

This protocol is for detecting the pro (~100-120 kDa) and mature (~80-90 kDa) forms of
ADAML17 in cell lysates.[1][23]

Materials:

Cell Lysis Buffer: RIPA buffer or PBS with 1% Triton X-100, supplemented with protease
inhibitors (e.g., 5 mM 1,10-phenanthroline).[24]

e Primary Antibody: Rabbit or mouse anti-ADAM17 antibody (targeting the C-terminus is
common).[25]

e Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse I1gG.

o SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.
e Chemiluminescent substrate.

Procedure:

e Sample Preparation:
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o Lyse cells on ice for 30 minutes in Lysis Buffer.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Determine protein concentration of the supernatant using a BCA or Bradford assay.

o SDS-PAGE and Transfer:
o Load 20-40 pg of protein per lane on an 8% SDS-PAGE gel.
o Run the gel until adequate separation is achieved.
o Transfer proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with the primary anti-ADAM17 antibody (diluted according to
manufacturer's instructions) overnight at 4°C.

o Wash the membrane 3 times for 10 minutes each with TBST.
o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane 3 times for 10 minutes each with TBST.

[e]

o Detection:
o Apply the chemiluminescent substrate to the membrane.

o Image the blot using a digital imager or X-ray film. The pro-form will appear at a higher
molecular weight than the mature, active form.

Protocol: ELISA for Soluble Substrates (e.g., SIL-6R)

This protocol outlines the quantitative measurement of a shed ADAM17 substrate in cell culture
supernatants or biological fluids using a sandwich ELISA.
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Materials:

o ELISAKit for the target of interest (e.g., Human sIL-6R DuoSet ELISA, R&D Systems).[26]

o Cell culture supernatant or serum/plasma samples.

o Plate washer and microplate reader (450 nm).

Procedure:

e Plate Preparation:

o Coat a 96-well microplate with the capture antibody overnight at room temperature.

o Wash the plate 3 times with Wash Buffer.

o Block the plate with Reagent Diluent for 1 hour.

e Assay:

o Wash the plate 3 times.

o Add 100 pL of standards, controls, and samples to the appropriate wells.

o Incubate for 2 hours at room temperature.

o Wash the plate 3 times.

o Add 100 puL of the detection antibody to each well and incubate for 2 hours.

o Wash the plate 3 times.

o Add 100 pL of Streptavidin-HRP and incubate for 20 minutes in the dark.

o Wash the plate 3 times.

o Add 100 pL of Substrate Solution and incubate for 20 minutes in the dark.

o Measurement and Analysis:
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o Add 50 pL of Stop Solution to each well.
o Read the absorbance at 450 nm within 30 minutes.

o Generate a standard curve by plotting the absorbance versus the concentration of the
standards.

o Calculate the concentration of the soluble substrate in the samples by interpolating from
the standard curve.

Conclusion and Future Directions

ADAM17 is a master regulator of inflammation, controlling the availability of potent signaling
molecules like TNF-a and enabling the pro-inflammatory IL-6 trans-signaling pathway. Its
central role has made it an attractive therapeutic target, but the development of inhibitors has
been challenging due to the broad substrate profile and potential for off-target effects. Early
broad-spectrum metalloproteinase inhibitors showed toxicity, highlighting the need for highly
selective agents.[27]

Future research and drug development will likely focus on:

o Selective Inhibition: Developing inhibitors, such as monoclonal antibodies or exosite-
targeting small molecules, that specifically block the cleavage of pro-inflammatory substrates
while sparing substrates essential for tissue homeostasis.[27]

» Targeting Regulators: Indirectly modulating ADAM17 activity by targeting its regulatory
partners, such as the iRhom proteins, which could offer tissue- or cell-type-specific inhibition.
[10]

o Biomarker Development: Using levels of shed substrates like sIL-6R or STNFR1 as
biomarkers to stratify patients for ADAM17-targeted therapies and to monitor treatment
efficacy.

A deeper understanding of the complex biology of ADAM17, aided by the robust experimental
approaches detailed in this guide, will be paramount to successfully harnessing its therapeutic
potential in a wide range of inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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